molecular formula C14H13N3O2S2 B2639022 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide CAS No. 896679-10-0

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide

Cat. No. B2639022
CAS RN: 896679-10-0
M. Wt: 319.4
InChI Key: CDUINWOOVPUVHB-UHFFFAOYSA-N
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Description

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide” is a novel thiazolo[5,4-b]pyridine derivative . It is a type of N-heterocyclic compound . These compounds have been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .


Synthesis Analysis

The synthesis of these thiazolo[5,4-b]pyridines involves a seven-step process from commercially available substances . The process yields moderate to good results .


Molecular Structure Analysis

The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using NMR and HRMS .

Scientific Research Applications

Pharmacokinetics and Oral Bioavailability Improvement

Research on thiazole benzenesulfonamide beta 3-adrenergic receptor agonists, including analogs, has focused on improving oral bioavailability. Studies in rats, dogs, and monkeys have investigated systemic clearance and oral absorption, indicating the potential for enhancing oral exposure through prodrug development (Stearns et al., 2002).

Antiallergic Properties

Compounds with a thiazole benzenesulfonamide structure have been evaluated for their preventive effects on systemic anaphylaxis in guinea pigs, indicating their potential as novel antiallergic agents. The development and clinical evaluation of such compounds are ongoing (Shigenaga et al., 1993).

Antiviral Activity

Thiazole derivatives have been studied for their antiviral properties, including inhibitory effects against HSV1 and HAV-MBB, showcasing their potential as antiviral agents (Attaby et al., 2006).

Biochemical Evaluation as Inhibitors

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and biochemically characterized as inhibitors of kynurenine 3-hydroxylase, providing insights into the biochemical properties and therapeutic potential of these compounds (Röver et al., 1997).

Synthesis and Cytotoxicity of Derivatives

The synthesis and cytotoxicity evaluation of thiazolo[4,5-b]pyridine-2(3H)-one derivatives based on α,β-unsaturated ketones and α-ketoacids have been performed, indicating moderate inhibitory activity against cancer cell lines, thus contributing to cancer research (Lozynskyi et al., 2018).

Antimicrobial Activity

Research on thiazole derivatives also includes the synthesis and evaluation of their antimicrobial activity, which has been tested against various pathogenic bacteria, showing significant potential as antimicrobial agents (Abdelhamid et al., 2010).

properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-2-21(18,19)17-11-6-3-5-10(9-11)13-16-12-7-4-8-15-14(12)20-13/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUINWOOVPUVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323762
Record name N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

896679-10-0
Record name N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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